1-Amino-2-methylpentan-3-ol
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Overview
Description
1-Amino-2-methylpentan-3-ol is an organic compound with the molecular formula C6H15NO It is a chiral molecule, meaning it has non-superimposable mirror images
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-2-methylpentan-3-ol can be synthesized through several methods. One common approach involves the reduction of 2-amino-3-methylpentan-1-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-amino-3-methylpentan-1-one. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-methylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be further reduced to form primary or secondary amines using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a metal catalyst
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Primary or secondary amines
Substitution: Alkyl halides or other substituted derivatives
Scientific Research Applications
1-Amino-2-methylpentan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of 1-amino-2-methylpentan-3-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand for certain enzymes, modulating their activity. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and ionic interactions with target molecules, influencing their function and stability .
Comparison with Similar Compounds
1-Amino-2-methylpentan-3-ol can be compared with other similar compounds, such as:
2-Amino-3-methylpentan-1-ol: Similar in structure but differs in the position of the amino group.
3-Amino-2-methylpentan-1-ol: Another isomer with a different arrangement of functional groups.
2-Amino-3-methylbutan-1-ol: A shorter chain analog with similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its chiral nature and the specific arrangement of its functional groups, which confer distinct reactivity and interaction profiles compared to its isomers and analogs.
Properties
Molecular Formula |
C6H15NO |
---|---|
Molecular Weight |
117.19 g/mol |
IUPAC Name |
1-amino-2-methylpentan-3-ol |
InChI |
InChI=1S/C6H15NO/c1-3-6(8)5(2)4-7/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
MMWWVBQEVQSRHN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)CN)O |
Origin of Product |
United States |
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